molecular formula C21H26N2O2 B5318898 4-benzyl-3-ethyl-1-(4-hydroxybenzyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(4-hydroxybenzyl)-1,4-diazepan-5-one

Cat. No. B5318898
M. Wt: 338.4 g/mol
InChI Key: AKTAUOMKHYGYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(4-hydroxybenzyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic uses in various neurological and psychological disorders. The compound has been shown to exhibit anxiolytic and sedative effects, and has been investigated for its potential use as a treatment for anxiety, insomnia, and alcohol withdrawal syndrome.

Mechanism of Action

4-benzyl-3-ethyl-1-(4-hydroxybenzyl)-1,4-diazepan-5-one 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor. This results in a reduction in the binding of endogenous benzodiazepines to the receptor, leading to a decrease in the inhibitory effects of GABA on the central nervous system. This mechanism of action is responsible for the anxiolytic and sedative effects of this compound 15-4513.
Biochemical and physiological effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the nucleus accumbens, which may contribute to its anxiolytic effects. Additionally, this compound 15-4513 has been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive enhancing effects.

Advantages and Limitations for Lab Experiments

4-benzyl-3-ethyl-1-(4-hydroxybenzyl)-1,4-diazepan-5-one 15-4513 has a number of advantages and limitations for use in lab experiments. The compound has a high affinity for the benzodiazepine site on the GABA-A receptor, making it a useful tool for studying the effects of benzodiazepine antagonists. However, this compound 15-4513 has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-benzyl-3-ethyl-1-(4-hydroxybenzyl)-1,4-diazepan-5-one 15-4513. One area of investigation could be the potential use of the compound as a treatment for post-traumatic stress disorder. Additionally, further research could be conducted on the effects of this compound 15-4513 on the release of other neurotransmitters, such as serotonin and norepinephrine. Finally, the development of new analogs of this compound 15-4513 with longer half-lives could improve the usefulness of the compound in certain experiments.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(4-hydroxybenzyl)-1,4-diazepan-5-one 15-4513 involves the condensation of 4-hydroxybenzaldehyde with ethyl 4-chloroacetoacetate to form ethyl 4-(4-hydroxybenzylidene)-3-oxobutanoate. This intermediate is then reacted with benzylamine to form this compound 15-4513.

Scientific Research Applications

4-benzyl-3-ethyl-1-(4-hydroxybenzyl)-1,4-diazepan-5-one 15-4513 has been extensively studied for its potential therapeutic uses in various neurological and psychological disorders. The compound has been shown to exhibit anxiolytic and sedative effects, and has been investigated for its potential use as a treatment for anxiety, insomnia, and alcohol withdrawal syndrome. Additionally, this compound 15-4513 has been studied for its potential use in the treatment of epilepsy and as an adjunct therapy for the treatment of depression.

properties

IUPAC Name

4-benzyl-3-ethyl-1-[(4-hydroxyphenyl)methyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-19-16-22(14-18-8-10-20(24)11-9-18)13-12-21(25)23(19)15-17-6-4-3-5-7-17/h3-11,19,24H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTAUOMKHYGYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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